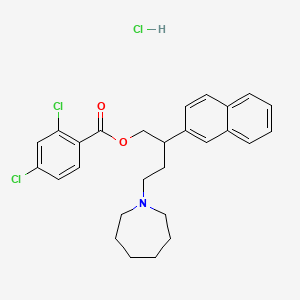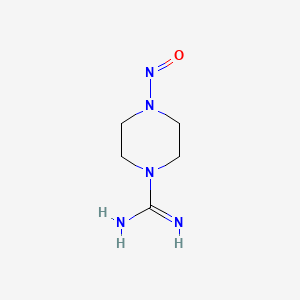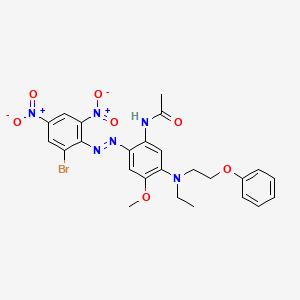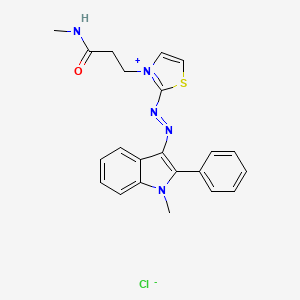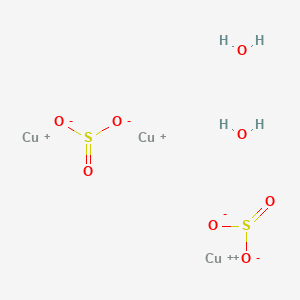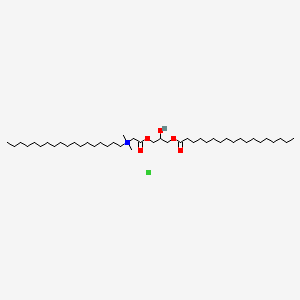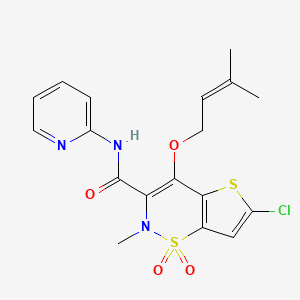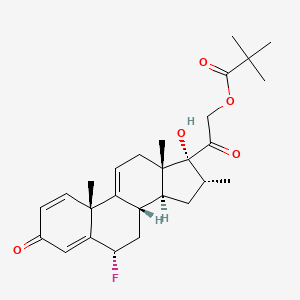
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to other corticosteroids and is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Fluorination: Introduction of the fluorine atom at the 6alpha position.
Hydroxylation: Introduction of hydroxyl groups at the 17 and 21 positions.
Methylation: Introduction of a methyl group at the 16alpha position.
Pivalate Ester Formation: Formation of the pivalate ester at the 21 position.
Each of these steps requires specific reagents and conditions, such as fluorinating agents, hydroxylating agents, and methylating agents, along with appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.
Purification: Use of chromatographic techniques to isolate the desired product.
Quality Control: Rigorous testing to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield hydroxyl derivatives.
Applications De Recherche Scientifique
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Used in the development of anti-inflammatory and immunosuppressive therapies.
Industry: Employed in the synthesis of other corticosteroids and related compounds.
Mécanisme D'action
The mechanism of action of 6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate involves binding to glucocorticoid receptors in target cells. This binding leads to:
Gene Regulation: Modulation of gene expression, resulting in the suppression of pro-inflammatory cytokines.
Immune Response: Inhibition of immune cell activation and proliferation.
Metabolic Effects: Regulation of glucose metabolism and other metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prednisolone: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A potent corticosteroid used in various inflammatory and autoimmune conditions.
Betamethasone: Known for its strong anti-inflammatory effects.
Uniqueness
6alpha-Fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4,9(11)-triene-3,20-dione 21-pivalate is unique due to its specific fluorination and pivalate ester formation, which enhance its potency and stability compared to other corticosteroids.
Propriétés
Numéro CAS |
69986-99-8 |
|---|---|
Formule moléculaire |
C27H35FO5 |
Poids moléculaire |
458.6 g/mol |
Nom IUPAC |
[2-[(6S,8S,10R,13S,14S,16R,17R)-6-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C27H35FO5/c1-15-11-19-17-13-21(28)20-12-16(29)7-9-25(20,5)18(17)8-10-26(19,6)27(15,32)22(30)14-33-23(31)24(2,3)4/h7-9,12,15,17,19,21,32H,10-11,13-14H2,1-6H3/t15-,17-,19+,21+,25-,26+,27+/m1/s1 |
Clé InChI |
XIUGFPMMENKQMK-NEAAHKHISA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4(C3=CC[C@@]2([C@]1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |
SMILES canonique |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3=CCC2(C1(C(=O)COC(=O)C(C)(C)C)O)C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


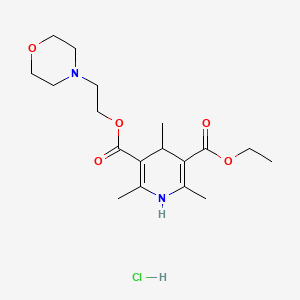
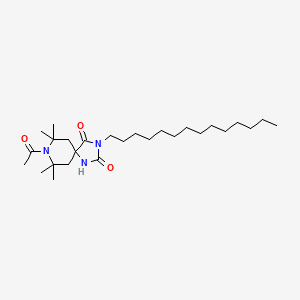
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)

